molecular formula C18H20N2O2S B6538620 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 1060326-15-9

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6538620
CAS No.: 1060326-15-9
M. Wt: 328.4 g/mol
InChI Key: IVTPKUUYBVKJDE-UHFFFAOYSA-N
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Description

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene ring

Properties

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(13-16-4-3-11-23-16)19-15-7-5-14(6-8-15)12-18(22)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTPKUUYBVKJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis might involve the reaction of 4-bromoacetophenone with pyrrolidine to form an intermediate, which is then reacted with thiophene-2-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and thiophene-containing molecules. Examples include:

  • N-(4-bromophenyl)-2-(thiophen-2-yl)acetamide
  • 2-(pyrrolidin-1-yl)pyrimidines

Uniqueness

What sets N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry .

Biological Activity

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide is a synthetic compound notable for its complex structure, which includes a pyrrolidine ring and a thiophene moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in therapeutic applications.

The molecular formula of this compound is C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 316.42 g/mol. The compound's structure allows it to engage in various chemical interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the pyrrolidine and thiophene groups enhances its affinity for these targets, potentially modulating their functions.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives containing pyrrolidine rings have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activity.

Bacterial Strain Activity Observed Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliWeak Inhibition
Proteus mirabilisSignificant Inhibition

Anti-inflammatory Properties

Compounds with a similar scaffold have been studied for their anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of cyclooxygenase enzymes or other inflammatory mediators may be a mechanism through which this compound exerts its effects.

Analgesic Effects

The analgesic potential of this compound may be linked to its ability to interact with pain pathways in the central nervous system. Similar compounds have demonstrated effectiveness in reducing pain responses in animal models, indicating a potential avenue for further research.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, finding that certain modifications enhanced activity significantly compared to controls .
  • Anti-inflammatory Study : A recent investigation into the anti-inflammatory properties of similar compounds showed promising results, suggesting that modifications to the thiophene group could further enhance efficacy .
  • Pain Management Research : Another study focused on the analgesic properties of pyrrolidine-containing compounds, demonstrating their potential in managing pain through modulation of neurotransmitter systems.

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